molecular formula C14H26N2O4 B12963380 2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester

2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester

Cat. No.: B12963380
M. Wt: 286.37 g/mol
InChI Key: ZQACYRZMAYWVQJ-UHFFFAOYSA-N
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Description

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, which imparts distinct chemical properties. It is often used in various scientific research applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Carboxylic Acid Group: The next step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done by reacting the spirocyclic intermediate with carbon dioxide in the presence of a base.

    Aminomethylation: The final step involves the introduction of the aminomethyl group through a reductive amination reaction. This can be achieved by reacting the carboxylic acid intermediate with formaldehyde and an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: A structurally similar compound with a different ring size.

    2-Aminomethyl-1,7-Dioxa-10-Aza-Spiro[4.6]Undecane-10-Carboxylic Acid Tert-Butyl Ester: A closely related compound with a different ester group.

Uniqueness

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10,15H2,1-3H3

InChI Key

ZQACYRZMAYWVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CN

Origin of Product

United States

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